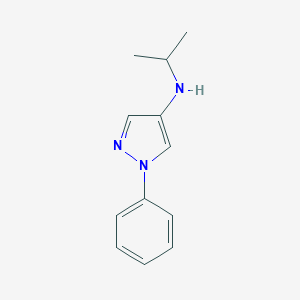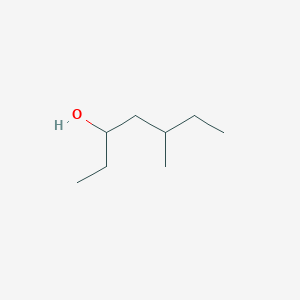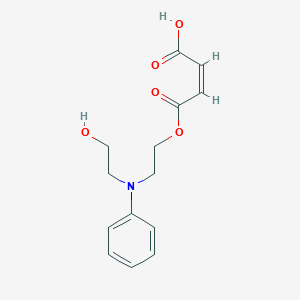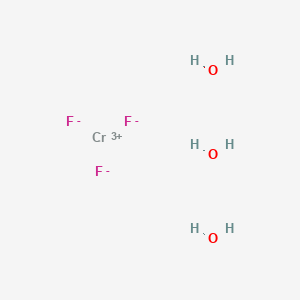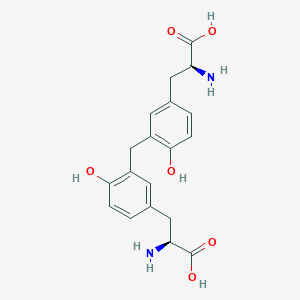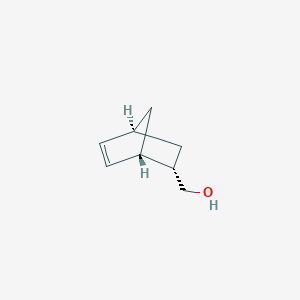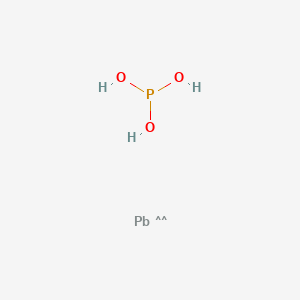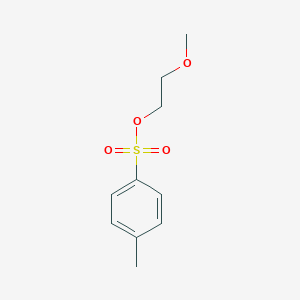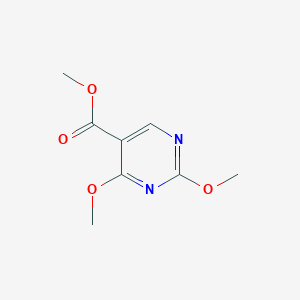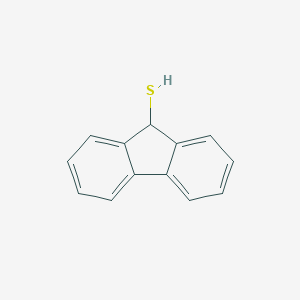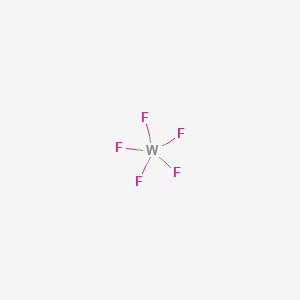
Tungsten pentafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten pentafluoride (WF5) is a highly reactive and toxic chemical compound that has been extensively studied for its unique properties. It is a colorless gas at room temperature and pressure, and it is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Tungsten pentafluoride has been widely used in various scientific research applications. It is commonly used as a fluorinating agent in organic synthesis, where it is used to introduce fluorine atoms into organic molecules. Tungsten pentafluoride has also been used in the synthesis of novel materials, such as metal fluorides, metal oxides, and metal sulfides.
Wirkmechanismus
Tungsten pentafluoride is a highly reactive compound that reacts with various organic and inorganic compounds. It is a powerful fluorinating agent that can introduce fluorine atoms into organic molecules. Tungsten pentafluoride can also react with water to form hydrofluoric acid (HF), which is a highly corrosive and toxic substance.
Biochemical and Physiological Effects:
Tungsten pentafluoride is a highly toxic compound that can cause severe health effects if not handled properly. It can cause skin and eye irritation, respiratory problems, and even death if inhaled in high concentrations. Tungsten pentafluoride can also react with water to form hydrofluoric acid, which can cause severe burns and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tungsten pentafluoride has several advantages and limitations when used in lab experiments. Its high reactivity and ability to introduce fluorine atoms into organic molecules make it a useful tool in organic synthesis. However, its toxicity and corrosiveness make it difficult to handle and require proper safety precautions.
Zukünftige Richtungen
There are several future directions for the study of Tungsten pentafluoride. One area of research is the development of new synthetic methods for Tungsten pentafluoride that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of Tungsten pentafluoride and its interactions with various organic and inorganic compounds. Additionally, the development of new materials using Tungsten pentafluoride as a precursor is an area of active research.
Synthesemethoden
Tungsten pentafluoride can be synthesized by reacting tungsten hexafluoride (WF6) with elemental fluorine (F2) at high temperatures. This reaction produces Tungsten pentafluoride and releases one mole of fluorine gas. The reaction can be represented as follows:
WF6 + F2 → Tungsten pentafluoride + F
Eigenschaften
CAS-Nummer |
19357-83-6 |
|---|---|
Produktname |
Tungsten pentafluoride |
Molekularformel |
F5W |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
pentafluorotungsten |
InChI |
InChI=1S/5FH.W/h5*1H;/q;;;;;+5/p-5 |
InChI-Schlüssel |
QHIRVZBLPRTQQO-UHFFFAOYSA-I |
SMILES |
F[W](F)(F)(F)F |
Kanonische SMILES |
F[W](F)(F)(F)F |
Andere CAS-Nummern |
19357-83-6 |
Synonyme |
pentafluorotungsten |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



